

# Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-(4-Aminophenyl)-4-methylbenzenesulfonamide*

**Cat. No.:** *B1331136*

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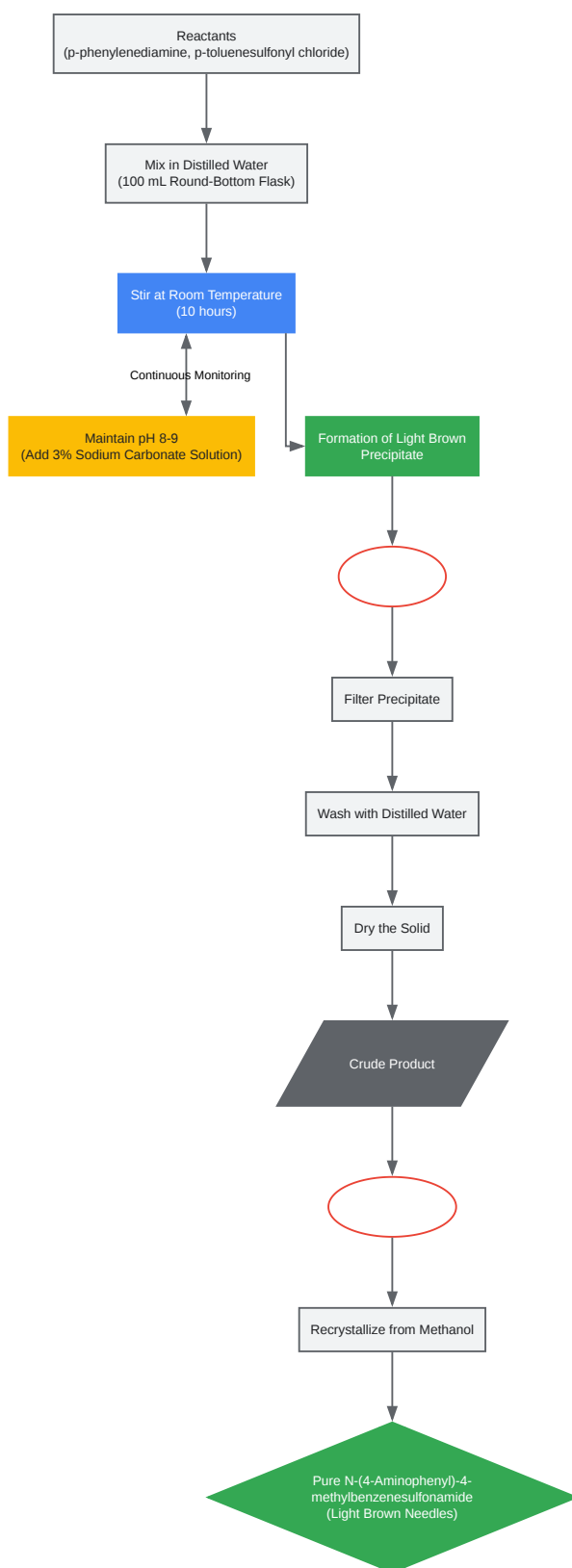
An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, a sulfonamide compound of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and presents a full characterization profile, including physical properties and spectroscopic data, to ensure reproducibility and facilitate further research and development.

## Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

The synthesis of the title compound is reliably achieved through the nucleophilic substitution reaction between p-phenylenediamine and p-toluenesulfonyl chloride in an aqueous medium. The reaction is base-mediated to neutralize the hydrochloric acid byproduct.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

## Experimental Protocol: Synthesis

This protocol is adapted from a published procedure.[\[1\]](#)

Materials:

- p-Phenylenediamine (1 mmol, 0.108 g)
- p-Toluene sulfonyl chloride (2 mmol, 0.3813 g)
- Distilled water (20 ml)
- 3% Sodium carbonate solution
- Methanol (for recrystallization)

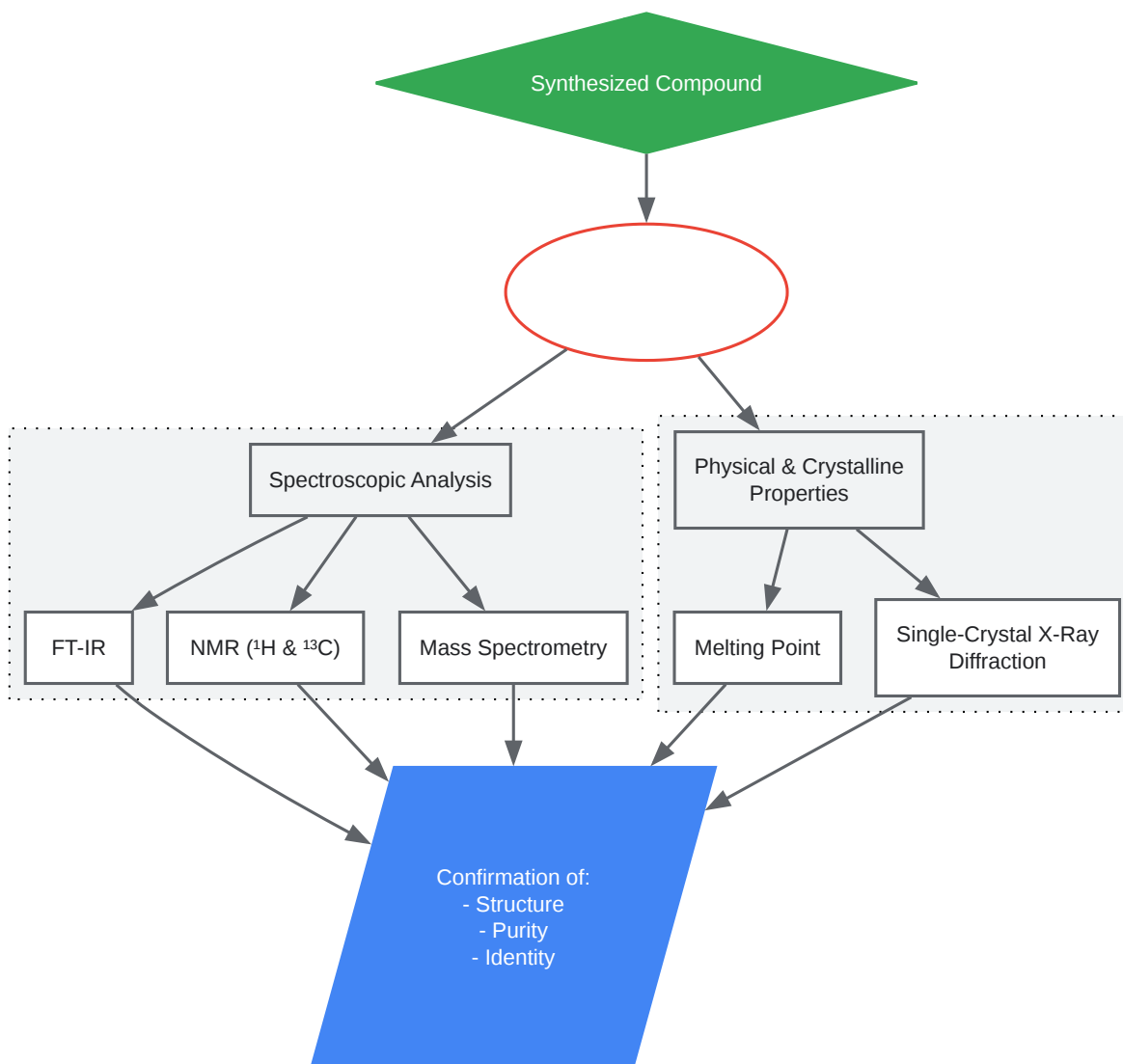
Procedure:

- To a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol) and distilled water (20 ml).
- Add p-toluene sulfonyl chloride (2 mmol) to the suspension.
- Stir the suspension vigorously at room temperature for 10 hours.
- Throughout the reaction, monitor the pH and maintain it between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
- After 10 hours, collect the light brown precipitate that has formed by vacuum filtration.
- Wash the filtered solid thoroughly with distilled water to remove any inorganic impurities.
- Dry the product completely.
- For purification, grow light brown needles of the title compound by recrystallizing the crude product from methanol.[\[1\]](#)

# Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and acquiring various spectroscopic and crystallographic data.

## Characterization Workflow



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Caption: Logical workflow for the characterization of the synthesized compound.

## Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

Property	Value	Reference
IUPAC Name	N-(4-aminophenyl)-4-methylbenzenesulfonamide	[2]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S	[1][2][3]
Molecular Weight	262.33 g/mol	[2][3]
Appearance	Light brown needles	[1]
Melting Point	183-185 °C	[4]
Monoisotopic Mass	262.07759887 Da	[2]

## Spectroscopic Data

### Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups. The characteristic absorption bands for sulfonamides are well-defined.[5]

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
N-H (Amine & Sulfonamide)	Asymmetric & Symmetric Stretch	3200 - 3400
C-H (Aromatic)	Stretch	3000 - 3100
C-H (Methyl)	Stretch	2850 - 3000
C=C (Aromatic)	Stretch	1500 - 1600
S=O (Sulfonyl)	Asymmetric Stretch	1317 - 1344
S=O (Sulfonyl)	Symmetric Stretch	1147 - 1187
S-N (Sulfonamide)	Stretch	906 - 924

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts ( $\delta$ ) in ppm, relative to a standard solvent like DMSO- $d_6$ , are tabulated below.

#### $^1\text{H}$ NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 10.0	Singlet	1H	SO <sub>2</sub> -NH
~ 7.55	Doublet	2H	Ar-H (ortho to SO <sub>2</sub> )
~ 7.30	Doublet	2H	Ar-H (meta to SO <sub>2</sub> )
~ 6.85	Doublet	2H	Ar-H (ortho to NH)
~ 6.55	Doublet	2H	Ar-H (meta to NH)
~ 5.10	Broad Singlet	2H	NH <sub>2</sub>

| ~ 2.35 | Singlet | 3H | Ar-CH<sub>3</sub> |

#### $^{13}\text{C}$ NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 145.2	Ar-C-NH <sub>2</sub>
~ 142.8	Ar-C-CH <sub>3</sub>
~ 138.5	Ar-C-SO <sub>2</sub>
~ 129.5	Ar-CH (meta to SO <sub>2</sub> )
~ 127.3	Ar-CH (ortho to NH)
~ 126.8	Ar-CH (ortho to SO <sub>2</sub> )
~ 125.1	Ar-C-NH
~ 114.0	Ar-CH (meta to NH)

| ~ 21.0 | Ar-CH<sub>3</sub> |

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- Expected [M]<sup>+</sup>: 262.33 (Average)
- Expected [M]<sup>+</sup>: 262.0776 (Monoisotopic)[\[2\]](#)

## Single-Crystal X-Ray Crystallography

The definitive structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** has been determined by single-crystal X-ray diffraction.[\[1\]](#) The compound crystallizes with two independent molecules in the asymmetric unit, both adopting a V-shaped conformation.[\[1\]](#)

Parameter	Value
Crystal System	Orthorhombic
a	5.0598 (3) Å
b	14.7702 (11) Å
c	35.026 (2) Å
Volume	2617.7 (3) Å <sup>3</sup>
Z	8
Dihedral Angle (between benzene rings)	45.86 (13)°
C—S—N—C Torsion Angles	67.9 (3)° and 70.2 (3)°

Crystal data reported at a temperature of 296 K.[\[1\]](#)

The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[\[1\]](#)

## Conclusion



This guide provides a robust and verifiable framework for the synthesis and characterization of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**. The detailed experimental protocol allows for the straightforward preparation of the compound, while the comprehensive characterization data, including tabulated physical constants and spectroscopic assignments, serves as a reliable reference for researchers. The inclusion of crystallographic data offers definitive structural proof, underpinning the compound's identity and purity. This information is intended to support further investigation into the applications of this and related sulfonamide structures in drug discovery and materials science.

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